molecular formula C26H24N2O6 B1442775 Z-D-Gln(Xan)-OH CAS No. 327981-02-2

Z-D-Gln(Xan)-OH

Cat. No. B1442775
M. Wt: 460.5 g/mol
InChI Key: LHCASNYXSAWPNX-HXUWFJFHSA-N
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Description

Z-D-Gln(Xan)-OH, also known as Z-D-Glutamine-Xanthine, is a derivative of the amino acid glutamine and is a commonly used reagent in laboratory experiments. It is a versatile reagent that can be used in a variety of biochemical, physiological, and chemical research studies. Z-D-Gln(Xan)-OH is a stable, water-soluble compound that is relatively inexpensive and easy to obtain. Its wide range of applications has made it a popular reagent in many research laboratories.

Scientific Research Applications

Photocatalytic Water Splitting for Hydrogen Production

Research on photocatalytic materials for hydrogen production through water splitting has shown significant advancements. For instance, He et al. (2017) synthesized novel WO3/g-C3N4/Ni(OH)x hybrids that demonstrated enhanced photocatalytic H2 evolution efficiency under visible light, owing to the Z-scheme heterojunction and cocatalysts which effectively inhibited the recombination of photoexcited electron-hole pairs He et al., 2017.

CO2 Reduction

In the field of CO2 reduction, Wang et al. (2016) developed Z-scheme BiOI/g-C3N4 photocatalysts that exhibited highly efficient photocatalytic activity for CO2 reduction to CO, H2, and/or CH4 under visible light irradiation. The study emphasized the importance of Z-scheme charge transfer mechanisms for improving photocatalytic performance Wang et al., 2016.

Sensing Applications

For sensing applications, Rahman et al. (2017) utilized ZnO coated carbon nanotube nanocomposites to develop a selective xanthine chemical sensor, demonstrating high sensitivity and stability. This study highlights the potential of using nanocomposite materials for developing sensitive and reliable chemical sensors Rahman et al., 2017.

Antimicrobial Agents

P. et al. (2015) explored the antimicrobial applications of chitosan powder with in situ synthesized nano ZnO particles. The study found that the composites exhibited excellent antimicrobial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential use as antimicrobial agents in various fields P. et al., 2015.

properties

IUPAC Name

(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCASNYXSAWPNX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Gln(Xan)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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